molecular formula C22H31NO5 B13100114 Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate

Cat. No.: B13100114
M. Wt: 389.5 g/mol
InChI Key: GFVFTGXEQFEVCF-UHFFFAOYSA-N
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Description

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[45]decyl)methyl]phenyl]-6-oxohexanoate is a complex organic compound with the molecular formula C23H32O5 It is known for its unique structure, which includes a spirocyclic component and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate typically involves multiple steps. One common method includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate phenyl derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The spirocyclic component and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate stands out due to its specific spirocyclic structure and the presence of both ester and phenyl groups.

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 6-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate

InChI

InChI=1S/C22H31NO5/c1-2-26-21(25)6-4-3-5-20(24)19-9-7-18(8-10-19)17-23-13-11-22(12-14-23)27-15-16-28-22/h7-10H,2-6,11-17H2,1H3

InChI Key

GFVFTGXEQFEVCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3

Origin of Product

United States

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